
(Difluoromethyl)(2,4-dimethylphenyl)(phenyl)sulfonium tetrafluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Difluoromethyl)(2,4-dimethylphenyl)(phenyl)sulfonium tetrafluoroborate is a chemical compound with the molecular formula C15H15BF6S It is known for its unique structure, which includes a sulfonium center bonded to a difluoromethyl group, a 2,4-dimethylphenyl group, and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Difluoromethyl)(2,4-dimethylphenyl)(phenyl)sulfonium tetrafluoroborate typically involves the reaction of thiophenol with difluoromethylating agents. One common method includes the following steps :
Formation of Intermediate: Thiophenol is reacted with sodium hydroxide and difluorochloromethane (HCF2Cl) in tetrahydrofuran (THF) at room temperature. This results in the formation of an intermediate compound.
Oxidation: The intermediate is then oxidized using meta-chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM) at -20°C.
Formation of Sulfonium Salt: The oxidized intermediate is treated with tetrafluoroboric acid (HBF4) to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(Difluoromethyl)(2,4-dimethylphenyl)(phenyl)sulfonium tetrafluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonium group is replaced by a nucleophile.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Cross-Coupling Reactions: It can be used in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents like m-CPBA, and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulfonium salts, while oxidation can produce sulfoxides or sulfones.
Wissenschaftliche Forschungsanwendungen
(Difluoromethyl)(2,4-dimethylphenyl)(phenyl)sulfonium tetrafluoroborate has several scientific research applications:
Biology: The compound is studied for its potential use in modifying biomolecules, such as proteins, through difluoromethylation.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals that require difluoromethyl groups for enhanced bioactivity and stability.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism by which (Difluoromethyl)(2,4-dimethylphenyl)(phenyl)sulfonium tetrafluoroborate exerts its effects involves the transfer of the difluoromethyl group to target molecules. This transfer can occur through nucleophilic substitution or radical mechanisms, depending on the reaction conditions. The molecular targets and pathways involved include carbon, oxygen, nitrogen, and sulfur atoms in the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to (Difluoromethyl)(2,4-dimethylphenyl)(phenyl)sulfonium tetrafluoroborate include:
- (Difluoromethyl)bis(2,5-dimethylphenyl)sulfonium Tetrafluoroborate
- Diphenyl(2,2,2-trifluoroethyl)sulfonium Trifluoromethanesulfonate
- (Perfluoroethyl)diphenylsulfonium Trifluoromethanesulfonate
Uniqueness
What sets this compound apart is its specific combination of substituents, which provides unique reactivity and selectivity in difluoromethylation reactions. This makes it a valuable reagent in synthetic chemistry and various research applications .
Eigenschaften
Molekularformel |
C15H15BF6S |
|---|---|
Molekulargewicht |
352.2 g/mol |
IUPAC-Name |
difluoromethyl-(2,4-dimethylphenyl)-phenylsulfanium;tetrafluoroborate |
InChI |
InChI=1S/C15H15F2S.BF4/c1-11-8-9-14(12(2)10-11)18(15(16)17)13-6-4-3-5-7-13;2-1(3,4)5/h3-10,15H,1-2H3;/q+1;-1 |
InChI-Schlüssel |
YUDFUAZHRMKRMY-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](F)(F)(F)F.CC1=CC(=C(C=C1)[S+](C2=CC=CC=C2)C(F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


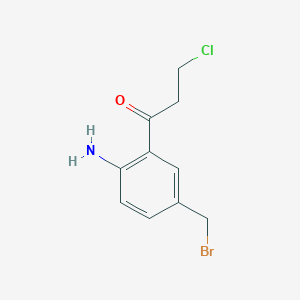
![4-[1-(4-Hydroxy-3-methoxyphenyl)ethyl]-2,6-dimethoxyphenol](/img/structure/B14063311.png)
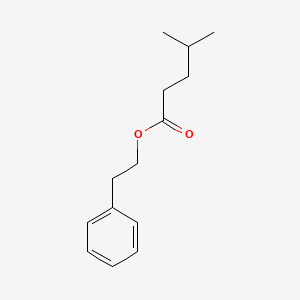




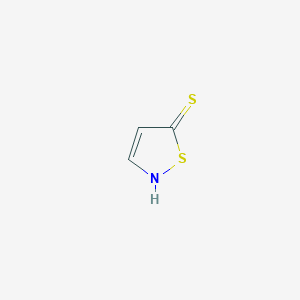
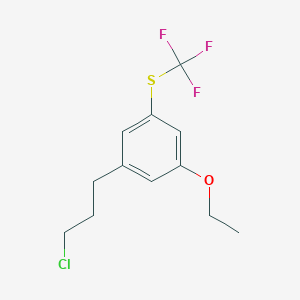
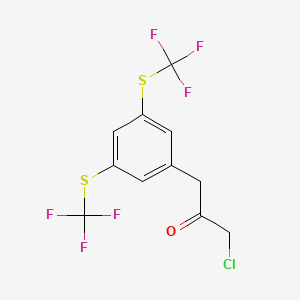
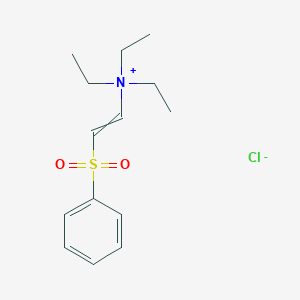

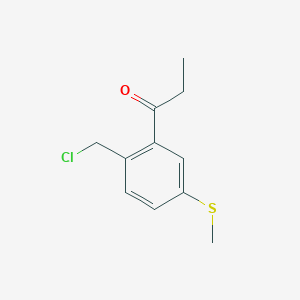
![[2-Chloro-3-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14063391.png)
